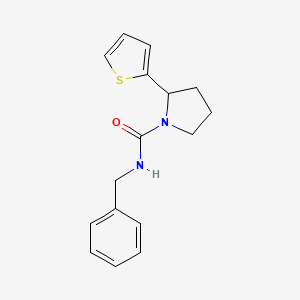![molecular formula C14H19NOS B4839965 N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4839965.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide, also known as THIP, is a chemical compound that belongs to the class of GABA-mimetic drugs. THIP is a potent agonist of GABA receptors and has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide acts as a potent agonist of GABA receptors, specifically the GABA-A receptor subtype. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide binds to the benzodiazepine site of the GABA-A receptor, which enhances the activity of GABA and increases the influx of chloride ions into neurons, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to have potent anticonvulsant, anxiolytic, and sedative effects in preclinical studies. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has also been shown to enhance the activity of GABA receptors and increase the release of GABA in the brain. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to decrease neuronal excitability and increase the threshold for seizure activity in animal models of epilepsy. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has also been shown to reduce anxiety-like behavior and improve sleep quality in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has several advantages for lab experiments, including its potent and selective agonist activity at GABA-A receptors, its ability to enhance the activity of GABA and increase the release of GABA in the brain, and its potent anticonvulsant, anxiolytic, and sedative effects. However, N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has some limitations, including its potential for tolerance and dependence, its potential for side effects such as drowsiness, dizziness, and impaired coordination, and its potential for interactions with other drugs that affect the GABAergic system.
Orientations Futures
For research on N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide include the development of more selective and potent agonists of GABA-A receptors, the investigation of the potential therapeutic applications of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide in treating other neurological and psychiatric disorders, and the exploration of the underlying mechanisms of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide's actions on the GABAergic system. Other future directions include the investigation of the potential for N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide to enhance cognitive function and memory, and the exploration of the potential for N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide to be used as a tool for studying the GABAergic system in preclinical models.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and insomnia. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to have potent anticonvulsant, anxiolytic, and sedative effects in preclinical studies. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide has also been shown to enhance the activity of GABA receptors and increase the release of GABA in the brain.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-9-13(10-17-11)14(16)15-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRSPQMBVYZZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4839891.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4839896.png)
![4-({3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4839901.png)
![5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4839906.png)

![N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4839918.png)
![ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate](/img/structure/B4839919.png)
![4-bromo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4839937.png)
![5-(2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839942.png)
![ethyl [(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate](/img/structure/B4839950.png)
![propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4839973.png)

![5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839982.png)